2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine
Brand Name: Vulcanchem
CAS No.: 2098102-31-7
VCID: VC3121846
InChI: InChI=1S/C9H10ClF2N3/c10-7-9(14-3-2-13-7)15-4-1-6(5-15)8(11)12/h2-3,6,8H,1,4-5H2
SMILES: C1CN(CC1C(F)F)C2=NC=CN=C2Cl
Molecular Formula: C9H10ClF2N3
Molecular Weight: 233.64 g/mol

2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine

CAS No.: 2098102-31-7

Cat. No.: VC3121846

Molecular Formula: C9H10ClF2N3

Molecular Weight: 233.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine - 2098102-31-7

Specification

CAS No. 2098102-31-7
Molecular Formula C9H10ClF2N3
Molecular Weight 233.64 g/mol
IUPAC Name 2-chloro-3-[3-(difluoromethyl)pyrrolidin-1-yl]pyrazine
Standard InChI InChI=1S/C9H10ClF2N3/c10-7-9(14-3-2-13-7)15-4-1-6(5-15)8(11)12/h2-3,6,8H,1,4-5H2
Standard InChI Key RLAZJEULPFTFPN-UHFFFAOYSA-N
SMILES C1CN(CC1C(F)F)C2=NC=CN=C2Cl
Canonical SMILES C1CN(CC1C(F)F)C2=NC=CN=C2Cl

Introduction

Chemical Structure and Properties

Molecular Structure

2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine features a pyrazine core (a six-membered aromatic heterocycle containing two nitrogen atoms) with two key substituents: a chlorine atom at the 2-position and a pyrrolidine ring attached at the 3-position. The pyrrolidine ring itself contains a difluoromethyl group at the 3-position, creating a stereocenter. This structural arrangement results in a molecule with multiple functional groups capable of engaging in various intermolecular interactions.

The structural features can be broken down as follows:

  • A pyrazine core providing a rigid, electron-poor aromatic system

  • A chlorine atom at the 2-position offering halogen bonding capabilities

  • A pyrrolidine ring introducing conformational flexibility and a basic nitrogen

  • A difluoromethyl group conferring unique hydrogen-bonding properties and metabolic stability

The compound shares structural similarities with 2-Chloro-3-(piperazin-1-yl)pyrazine, which has a documented structure in the literature featuring a piperazine ring rather than a pyrrolidine ring . It also has structural elements in common with compounds containing the (3S)-3-(difluoromethyl)pyrrolidin-1-yl moiety, such as 2-[2-[5-[(3S)-3-(difluoromethyl)pyrrolidin-1-yl]-2-methyl-1,2,4-triazol-3-yl]ethyl]-5,8-dimethyl- triazolo[1,5-a]pyrazine .

Physicochemical Properties

Based on its structure and comparisons with related compounds, 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine would be expected to have the following physicochemical properties:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₉H₁₀ClF₂N₃Calculated from structure
Molecular Weight233.65 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar pyrazine derivatives
Melting Point75-95°CEstimated from related compounds
Boiling Point>200°CEstimated from related chloropyrazines
SolubilitySoluble in organic solvents (methanol, dichloromethane, etc.); Limited solubility in waterBased on balance of polar and non-polar groups
Log P2.0-2.5Estimated based on structural features
pKa~4.5-5.5 (pyrazine N), ~7.5-8.5 (pyrrolidine N)Estimated from related compounds

The difluoromethyl group typically imparts specific properties to molecules, including increased lipophilicity compared to the corresponding methyl group, but lower than a trifluoromethyl group. The C-H bond of the difluoromethyl group is relatively acidic due to the electron-withdrawing effect of the fluorine atoms, allowing it to function as a hydrogen bond donor, in contrast to the trifluoromethyl group found in compounds like 2-Chloro-3-(trifluoromethyl)pyrazine .

Spectroscopic MethodExpected Characteristics
¹H NMR- Pyrazine protons: 8.0-8.5 ppm (2H, singlets)
- Pyrrolidine ring protons: 1.8-3.8 ppm (7H, complex multiplets)
- Difluoromethyl proton: 5.8-6.5 ppm (1H, triplet, J ≈ 55 Hz)
¹³C NMR- Pyrazine carbons: 135-160 ppm
- Pyrrolidine carbons: 25-60 ppm
- Difluoromethyl carbon: 115-120 ppm (triplet)
¹⁹F NMR- Difluoromethyl fluorines: -110 to -130 ppm (doublet)
Mass Spectrometry- Molecular ion: m/z 233/235 (characteristic Cl isotope pattern)
- Fragment ions: loss of Cl (m/z 198), pyrrolidine fragmentation
IR Spectroscopy- C-F stretching: 1000-1100 cm⁻¹
- C-Cl stretching: 600-800 cm⁻¹
- C=N stretching: 1550-1650 cm⁻¹
- C-H stretching (difluoromethyl): 2950-3050 cm⁻¹

Synthesis and Preparation

Nucleophilic Aromatic Substitution Approach

A viable synthetic route would involve nucleophilic aromatic substitution (S₍N₎Ar) of a suitable 2,3-dihalopyrazine with 3-(difluoromethyl)pyrrolidine:

  • Starting with 2,3-dichloropyrazine or 2-chloro-3-bromopyrazine

  • Reaction with 3-(difluoromethyl)pyrrolidine in the presence of a base (e.g., potassium carbonate, triethylamine)

  • Purification to obtain the desired product

This approach parallels the synthetic strategies used for related compounds such as 2-Chloro-3-(piperazin-1-yl)pyrazine . The reactivity difference between the halogen atoms at positions 2 and 3 of the pyrazine ring enables selective substitution at the more reactive 3-position.

Palladium-Catalyzed Coupling Approach

Another potential synthetic route involves palladium-catalyzed amination:

  • Starting with 2,3-dichloropyrazine or 2-chloro-3-bromopyrazine

  • Buchwald-Hartwig coupling with 3-(difluoromethyl)pyrrolidine using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base

  • Purification to isolate the desired product

This methodology is supported by the successful application of palladium-catalyzed couplings in the synthesis of related pyrazine derivatives, as demonstrated in the preparation of similar compounds .

Preparation of 3-(Difluoromethyl)pyrrolidine

  • Starting from 3-pyrrolidinone or N-protected 3-pyrrolidinone

  • Introduction of the difluoromethyl group using a fluorinating reagent such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor

  • Reduction of any resulting alkene if necessary

  • Deprotection if a protected pyrrolidine was used

The presence of compounds containing the (3S)-3-(difluoromethyl)pyrrolidin-1-yl moiety in the literature suggests that synthetic methodologies for this building block have been established, though they may be complex and require careful stereochemical control.

Purification Methods

Purification of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine would likely involve:

  • Column chromatography on silica gel using appropriate solvent systems (e.g., hexane/ethyl acetate gradients)

  • Recrystallization from suitable solvents (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures)

  • If necessary, conversion to a salt form (e.g., hydrochloride) for purification followed by free-basing

Potential ApplicationRationaleSupporting Evidence
Kinase InhibitionPyrazine derivatives with similar substitution patterns have demonstrated activity against various kinasesRelated compounds have been investigated as Trk kinase inhibitors
SHP2 Protein InhibitionStructurally related pyrazine compounds have shown activity against SHP2 proteinPyrazine derivatives have been optimized as SHP2 inhibitors
Anticancer AgentsThe combination of a pyrazine core with halogens and amine substituents appears in compounds with anticancer propertiesRelated structures have demonstrated DNA-cleaving properties and antitumor activity
CNS-Active CompoundsThe difluoromethyl group may enhance blood-brain barrier penetration, making it relevant for CNS drug developmentFluorinated heterocycles are common in CNS-active drugs

The difluoromethyl group is particularly significant in drug design as it can serve as a bioisostere for various functional groups, including hydroxyl groups. This substitution often improves metabolic stability while maintaining hydrogen-bonding capabilities. The combination with a pyrazine scaffold makes this compound a potential candidate for further development in medicinal chemistry programs.

Structure-Activity Relationship Considerations

For potential medicinal applications, the following structural features of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine would be significant for structure-activity relationships:

  • The chlorine at the 2-position could:

    • Serve as a hydrogen bond acceptor

    • Participate in halogen bonding with protein targets

    • Function as a site for further derivatization through substitution reactions

  • The pyrrolidine nitrogen provides:

    • A basic center for potential salt formation

    • A potential hydrogen bond acceptor

    • A site for further functionalization if desired

  • The difluoromethyl group contributes:

    • A weakly acidic C-H bond that can serve as a hydrogen bond donor

    • Metabolic stability through the C-F bonds

    • Altered lipophilicity compared to methyl or trifluoromethyl groups

  • The pyrazine core offers:

    • A rigid scaffold that positions functional groups in defined spatial arrangements

    • Two nitrogen atoms that can serve as hydrogen bond acceptors

    • An electron-poor aromatic system capable of π-stacking interactions

Hazard CategoryPotential Risk LevelBasis for Assessment
Acute ToxicityModerateBased on related chloropyrazines
Skin/Eye IrritationPotentially irritatingHalogenated heterocycles often cause irritation
Respiratory IrritationPotential irritantSimilar compounds can irritate the respiratory system
Environmental HazardPotential concernHalogenated compounds often pose environmental risks
FlammabilityLowBased on structure and related compounds

The safety information for 2-Chloro-3-(trifluoromethyl)pyrazine indicates hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) , which would likely apply to the target compound as well.

Analytical Methods for Characterization

Chromatographic Methods

For identification and purity assessment of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine, the following chromatographic methods would be suitable:

High-Performance Liquid Chromatography (HPLC)

ParameterRecommended Conditions
ColumnC18 reversed-phase, 150 × 4.6 mm, 5 μm particle size
Mobile PhaseGradient of acetonitrile/water with 0.1% formic acid
DetectionUV (260 nm), fluorescence if applicable, mass spectrometry
Flow Rate1.0 mL/min
Temperature30°C

Gas Chromatography (GC)

ParameterRecommended Conditions
Column5% phenyl-methylpolysiloxane, 30 m × 0.25 mm, 0.25 μm film thickness
Carrier GasHelium at 1 mL/min
Temperature Program80°C (2 min) to 280°C at 10°C/min, hold for 5 min
InjectionSplit (10:1), 250°C
DetectionFID and/or mass spectrometry

Spectroscopic Identification

For comprehensive characterization, multiple spectroscopic techniques should be employed, including:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D experiments like COSY, HSQC, HMBC)

  • High-resolution mass spectrometry

  • Infrared spectroscopy

  • UV-Visible spectroscopy

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